![molecular formula C12H22O4 B14333667 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one CAS No. 111601-55-9](/img/structure/B14333667.png)
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic organic compounds containing a five-membered ring with two oxygen atoms. This particular compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of 2-ethylhexanol with formaldehyde and ethylene carbonate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the dioxolane ring. The process involves the following steps:
Formation of the Intermediate: 2-Ethylhexanol reacts with formaldehyde to form an intermediate hemiacetal.
Cyclization: The intermediate then undergoes cyclization with ethylene carbonate to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolan-2-one: A simpler dioxolane compound with similar reactivity.
Ethylene Carbonate: A related compound used in similar applications.
Propylene Carbonate: Another cyclic carbonate with comparable properties.
Uniqueness
4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one stands out due to its specific ethylhexyl group, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific solubility, reactivity, and stability characteristics.
Eigenschaften
CAS-Nummer |
111601-55-9 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-10(4-2)7-14-8-11-9-15-12(13)16-11/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
ZAOWKPOZVBIQJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COCC1COC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


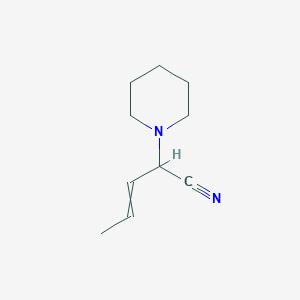
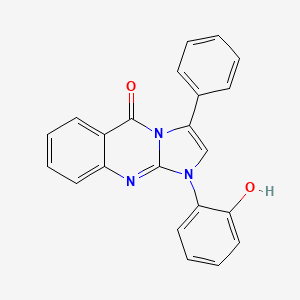
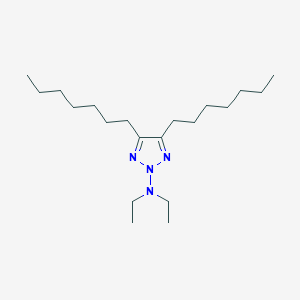

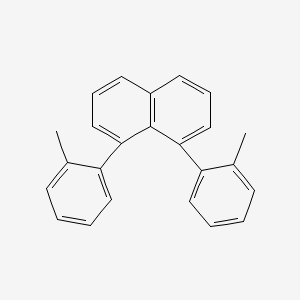
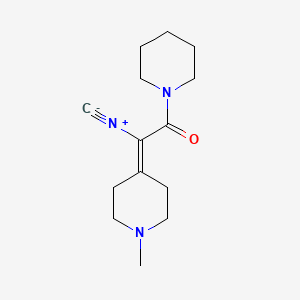
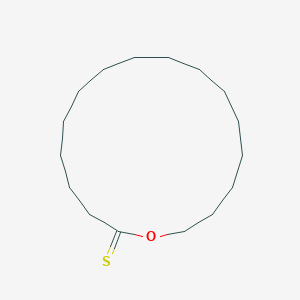
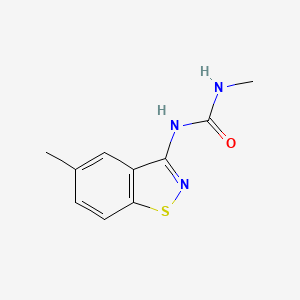
![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
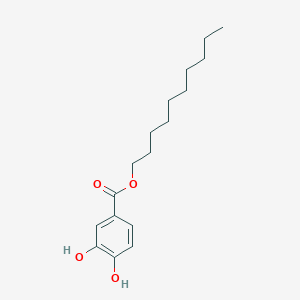
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
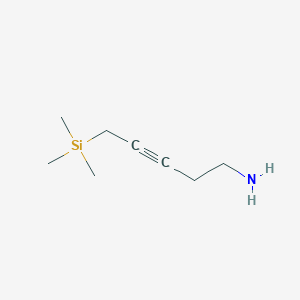
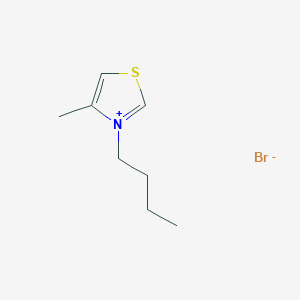
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)
